molecular formula C13H13N3O3 B2402491 4-Methyl-3-([(1-methyl-1h-pyrazol-4-yl)carbonyl]amino)benzoic acid CAS No. 957484-32-1

4-Methyl-3-([(1-methyl-1h-pyrazol-4-yl)carbonyl]amino)benzoic acid

Cat. No.: B2402491
CAS No.: 957484-32-1
M. Wt: 259.265
InChI Key: LLFRVXXOJTWAJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-3-([(1-methyl-1H-pyrazol-4-yl)carbonyl]amino)benzoic acid is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are heterocyclic aromatic organic compounds characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-3-([(1-methyl-1H-pyrazol-4-yl)carbonyl]amino)benzoic acid typically involves the following steps:

  • Formation of 1-Methyl-1H-pyrazol-4-carboxylic acid: This can be achieved by reacting hydrazine with ethyl acetoacetate in the presence of acetic acid.

  • Coupling Reaction: The carboxylic acid group of 1-Methyl-1H-pyrazol-4-carboxylic acid is then coupled with 4-methyl-3-aminobenzoic acid using coupling agents such as DCC (Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

  • Purification: The resulting product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. Advanced techniques such as microwave-assisted synthesis and green chemistry principles are also employed to minimize environmental impact and improve safety.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-3-([(1-methyl-1H-pyrazol-4-yl)carbonyl]amino)benzoic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

  • Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, leading to the formation of various substituted pyrazoles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophiles such as amines and alcohols are used in substitution reactions, often in the presence of a base.

Major Products Formed:

  • Oxidation Products: Carboxylic acids and ketones.

  • Reduction Products: Amines.

  • Substitution Products: Various substituted pyrazoles.

Scientific Research Applications

4-Methyl-3-([(1-methyl-1H-pyrazol-4-yl)carbonyl]amino)benzoic acid has several scientific research applications:

  • Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals, particularly in the development of antileishmanial and antimalarial drugs.

  • Agriculture: The compound is explored for its potential use as a pesticide or herbicide due to its biological activity.

  • Material Science: It is used in the development of new materials with specific properties, such as enhanced thermal stability and chemical resistance.

Comparison with Similar Compounds

  • Pyrazole Derivatives: Other pyrazole derivatives with similar structures and biological activities.

  • Benzoic Acid Derivatives: Compounds containing benzoic acid moieties with varying substituents.

Uniqueness: 4-Methyl-3-([(1-methyl-1H-pyrazol-4-yl)carbonyl]amino)benzoic acid is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. This compound's distinct structure allows it to interact with molecular targets differently compared to other pyrazole and benzoic acid derivatives.

Properties

IUPAC Name

4-methyl-3-[(1-methylpyrazole-4-carbonyl)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3/c1-8-3-4-9(13(18)19)5-11(8)15-12(17)10-6-14-16(2)7-10/h3-7H,1-2H3,(H,15,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLFRVXXOJTWAJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)NC(=O)C2=CN(N=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.